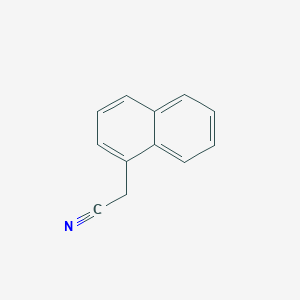

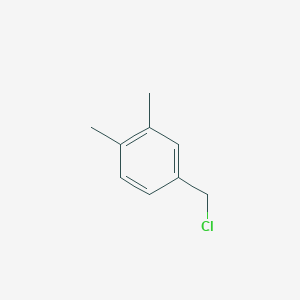

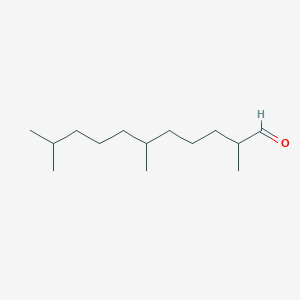

![molecular formula C8H15NO2 B090696 1-[2-(羟甲基)哌啶-1-基]乙烷-1-酮 CAS No. 19028-69-4](/img/structure/B90696.png)

1-[2-(羟甲基)哌啶-1-基]乙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one" is closely related to the class of compounds that include piperidine derivatives with functional groups that can participate in various chemical reactions. Piperidine is a six-membered heterocyclic amine, and the presence of hydroxymethyl groups suggests reactivity towards nucleophilic substitution and potential for forming hydrogen bonds.

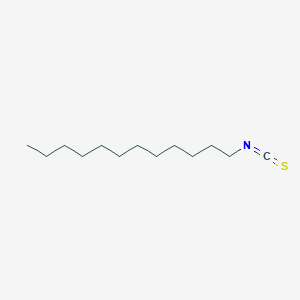

Synthesis Analysis

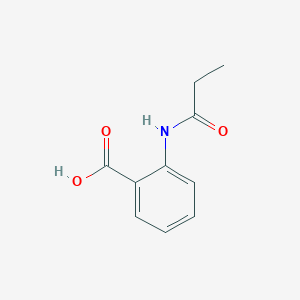

The synthesis of related piperidine derivatives has been explored in the literature. For instance, the synthesis of Schiff bases derived from 2-(piperidin-4-yl)ethanamine has been reported, where the reaction with aldehydes yielded tetradentate NNNS Schiff bases in high yields . Although the exact synthesis of "1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one" is not detailed, the methodologies used for similar compounds involve dehydration reactions monitored by UV-Visible and FTIR spectroscopy .

Molecular Structure Analysis

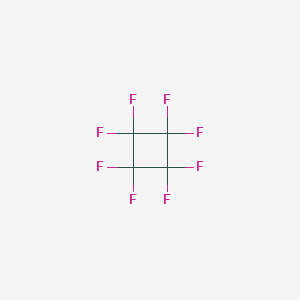

The molecular structure of piperidine derivatives can be complex, with the potential for various isomers. For example, the crystal and molecular structure of a related compound, 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, was determined using single crystal X-ray diffraction, revealing its crystallization in the monoclinic system . While this does not directly describe "1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one," it provides insight into the types of structural analyses that can be performed on similar compounds.

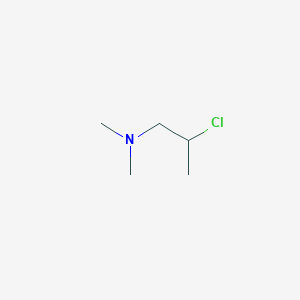

Chemical Reactions Analysis

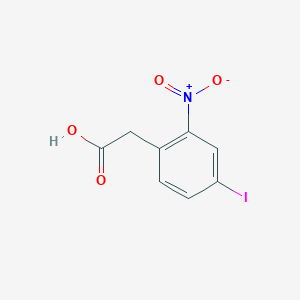

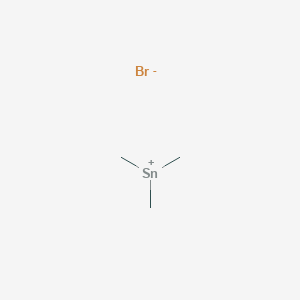

Piperidine derivatives can participate in various chemical reactions. For instance, 1,1,1-tris(hydroxymethyl)ethane has been used as a tripod ligand to facilitate copper-catalyzed cross-coupling reactions, forming C-N, C-S, and C-O bonds . This suggests that "1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one" could also be involved in cross-coupling reactions due to the presence of a hydroxymethyl group that may act as a ligand or reactant.

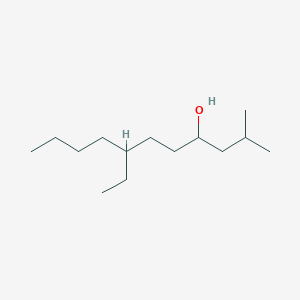

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be characterized using various spectroscopic techniques. For example, the Schiff bases related to piperidine were characterized by NMR, FTIR, UV-Vis, and other physical measurements . Additionally, the complex of 2-(hydroxymethyl)-1-methyl-piperidine with p-hydroxybenzoic acid was characterized by X-ray diffraction, FTIR, and NMR spectroscopy . These techniques provide detailed information on the molecular structure, which is crucial for understanding the physical and chemical properties of the compounds.

科学研究应用

抗癌应用

哌啶衍生物被用作抗癌剂 . 它们对体外和体内各种类型的癌症表现出抗增殖和抗转移作用 .

抗病毒应用

哌啶衍生物在抗病毒药物领域也有一些应用 . 它们可用于抑制某些病毒的复制。

抗疟疾应用

这些化合物在疟疾的治疗中显示出潜力 . 它们可以抑制引起疟疾的疟原虫的生长。

抗菌和抗真菌应用

哌啶衍生物已被用作抗菌和抗真菌剂 . 它们可以抑制某些细菌和真菌的生长。

降压应用

这些化合物被用于治疗高血压 . 它们可以帮助降低血压。

镇痛和抗炎应用

哌啶衍生物具有镇痛(止痛)和抗炎特性 . 它们可以用于缓解疼痛和减少炎症。

抗阿尔茨海默病应用

这些化合物在治疗阿尔茨海默病方面显示出潜力 . 它们可以帮助改善记忆和认知功能。

抗精神病应用

哌啶衍生物已被用作抗精神病剂 . 它们可以帮助控制某些精神疾病的症状。

总之,“1-[2-(羟甲基)哌啶-1-基]乙烷-1-酮”和其他哌啶衍生物在科学研究中具有广泛的应用,特别是在药物发现领域

作用机制

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

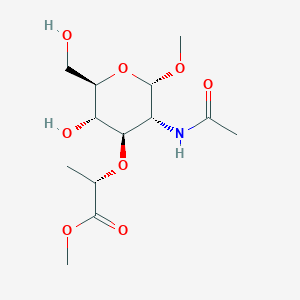

属性

IUPAC Name |

1-[2-(hydroxymethyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(11)9-5-3-2-4-8(9)6-10/h8,10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMSUFXIECAXGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554908 |

Source

|

| Record name | 1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19028-69-4 |

Source

|

| Record name | 1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)